molecular formula C18H19F3N4O2 B2624751 2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 1031962-03-4

2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2624751
CAS No.: 1031962-03-4
M. Wt: 380.371
InChI Key: CGJXJNQMUCFBDU-UHFFFAOYSA-N
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Description

2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrimidine ring substituted with a pyrrolidine group and a trifluoromethylphenyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the pyrimidine core: This can be achieved by reacting 2-chloro-6-methylpyrimidine with pyrrolidine under basic conditions to form 6-methyl-2-(pyrrolidin-1-yl)pyrimidine.

    Introduction of the acetamide moiety: The intermediate is then reacted with 3-(trifluoromethyl)phenylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:

    Optimization of reaction conditions: Temperature, solvent, and reaction time adjustments to maximize yield.

    Purification techniques: Use of recrystallization, chromatography, or other purification methods to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.

    Pharmacology: Investigation of its biological activity and potential therapeutic effects.

    Materials Science: Use in the development of new materials with unique properties due to its chemical structure.

Mechanism of Action

The mechanism of action of 2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide involves interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • **2-(4-(pyrrolidin-1-yl)pyrimidin-2-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide
  • **6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide

Uniqueness

2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both pyrrolidine and trifluoromethylphenyl groups. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxy-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O2/c1-12-9-16(24-17(22-12)25-7-2-3-8-25)27-11-15(26)23-14-6-4-5-13(10-14)18(19,20)21/h4-6,9-10H,2-3,7-8,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJXJNQMUCFBDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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